trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate (DCTA) finds application as an analytical reagent due to its high purity and specific chelating properties. Its ability to form stable complexes with various metal ions makes it valuable in separation and determination techniques. For instance, DCTA is used in the preparation of total ionic strength adjustment buffer (TISAB) for ion chromatography [].
DCTA's property of forming strong complexes with metal ions also makes it a valuable complexing agent. It can selectively bind to specific metal ions, rendering them inactive or altering their chemical behavior. This property is particularly useful in studies involving metal-mediated reactions or when separating specific metal ions from a mixture. For example, DCTA has been used to complex and separate iron(III)-dimethyldithiocarbamate and manganese(II)-ethylene diamine complexes [].
DCTA serves as a ligand in the preparation of lanthanide shift reagents (LSRs) used in Nuclear Magnetic Resonance (NMR) spectroscopy. LSRs interact with specific functional groups in molecules, causing a shift in their NMR signals. This shift provides valuable information about the chemical environment of the functional group, aiding in structural analysis of complex molecules [].
DCTA exhibits potential applications in various other scientific research fields. These include:
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate is a complex organic compound characterized by its white crystalline appearance. Its molecular formula is C₁₄H₂₄N₂O₉, and it has a molecular weight of approximately 364.35 g/mol. This compound is primarily recognized for its role as an analytical reagent and a complexing agent for various metal ions, particularly sodium .
The compound features a unique structure that includes two amine groups and four carboxylic acid groups, allowing it to function as a multidentate ligand. This property enables it to form stable chelate complexes with metal ions, which is crucial in various chemical and biological applications .
DCTA primarily acts as a chelating agent. It forms strong and selective complexes with metal ions through a combination of ionic interactions and covalent bond formation between the metal and the donor atoms of DCTA. This complexation process can:
The reactivity of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate primarily involves its ability to coordinate with metal ions. The carboxylate groups can deprotonate under basic conditions, allowing the compound to form complexes with transition metals such as iron, manganese, and zinc. These reactions are significant in analytical chemistry for the separation and determination of these metals via techniques like capillary electrophoresis .
A typical reaction can be represented as follows:
where represents a metal ion and represents the ligand (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate).
The biological activity of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate is linked to its chelating properties. It has been studied for its potential roles in biomedical applications, particularly in drug delivery systems where it can help in the transport of metal ions within biological systems. Additionally, its ability to sequester metal ions may have implications for detoxification processes in organisms .
Several synthesis methods have been reported for trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate. The most common approach involves the reaction of trans-1,2-diaminocyclohexane with acetic anhydride or chloroacetic acid under controlled conditions to introduce the tetraacetic functional groups. The reaction typically requires careful pH control and purification steps to isolate the monohydrate form .
The general synthesis can be summarized as:
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate finds numerous applications across various fields:
Interaction studies involving trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate focus on its binding affinity with various metal ions. These studies often employ techniques such as spectrophotometry and chromatography to assess how effectively the compound can bind to different metals under varying conditions (pH, temperature). Such interactions are crucial for understanding its potential applications in environmental remediation and medicinal chemistry .
Several compounds share structural similarities with trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethylenediaminetetraacetic acid | Tetraacetic acid | Widely used in chelation therapy |
Diethylenetriaminepentaacetic acid | Pentacarboxylic acid | Higher coordination number allows binding of more metals |
Nitrilotriacetic acid | Tricarboxylic acid | Simpler structure; less steric hindrance |
What sets trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate apart is its cyclohexane backbone combined with four acetic acid groups. This configuration provides enhanced stability and selectivity when forming complexes with specific metal ions compared to other similar compounds .
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate exhibits a well-defined molecular composition with the empirical formula C₁₄H₂₂N₂O₈·H₂O for the monohydrate form [1] [2] [3]. The anhydrous compound possesses the molecular formula C₁₄H₂₂N₂O₈, demonstrating the incorporation of one water molecule in the hydrated crystalline structure [4] [5].
Property | Value |
---|---|
Molecular Formula (Monohydrate) | C₁₄H₂₄N₂O₉ |
Molecular Formula (Anhydrous) | C₁₄H₂₂N₂O₈ |
Molecular Weight (Monohydrate) | 364.35 g/mol |
Molecular Weight (Anhydrous) | 346.34 g/mol |
CAS Registry Number | 125572-95-4 |
Accurate Mass | 364.1482 |
Empirical Formula | C₁₄H₂₂N₂O₈·H₂O |
Composition | C 46.15%, H 6.64%, N 7.69%, O 39.52% |
The molecular weight of the monohydrate form is precisely 364.35 grams per mole, while the anhydrous form exhibits a molecular weight of 346.34 grams per mole [1] [2]. The accurate mass determination reveals a value of 364.1482, providing high-precision identification for analytical applications [3]. The elemental composition demonstrates a balanced distribution with carbon comprising 46.15%, hydrogen 6.64%, nitrogen 7.69%, and oxygen 39.52% of the total molecular mass [4].
The stereochemical properties of trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate are characterized by the trans-1,2-substitution pattern on the cyclohexane ring system [6] [7]. The compound possesses two defined stereocenters, establishing a specific three-dimensional molecular architecture [6] [7].
Property | Value |
---|---|
Stereochemistry | trans-1,2-substitution |
Configuration | (1R,2R) configuration |
Chiral Centers | 2 defined stereocenters |
Optical Activity | Optically active |
IUPAC Name | 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid |
InChI Key | VASZYFIKPKYGNC-DHTOPLTISA-N |
SMILES Notation | OC(=O)CN(CC(=O)O)[C@@H]1CCCC[C@H]1N(CC(=O)O)CC(=O)O.O |
The (1R,2R) configuration indicates the specific spatial arrangement of the diamine substituents on the cyclohexane backbone [8] [7]. This trans-diaxial configuration provides optimal geometric positioning for the tetraacetic acid substituents, contributing to the compound's chelating properties [9] [8]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid [3] [8].
The crystallographic characteristics of trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate demonstrate a white, fine crystalline powder structure with defined thermal properties [10] [11] [12]. The compound exhibits a melting point range of 213-216°C according to literature values, with decomposition occurring at approximately 220°C [4] [10] [11].
Property | Value |
---|---|
Appearance | Fine crystalline powder |
Color | White |
Physical State | Solid |
Melting Point | 213-216°C (literature) |
Decomposition Temperature | ~220°C |
Solubility in Water | Slightly soluble |
Solubility in Base | Soluble in 1N NaOH and alkali solutions |
Solubility in Organic Solvents | Insoluble in most common organic solvents |
Hygroscopic Nature | Hygroscopic |
Stability | Stable under normal conditions |
The crystalline structure incorporates water molecules in a stoichiometric ratio, forming stable monohydrate crystals [1] [2] [3]. The hygroscopic nature of the compound indicates its tendency to absorb atmospheric moisture, which must be considered during storage and handling [10]. Solubility characteristics reveal limited water solubility but enhanced dissolution in alkaline solutions, particularly in 1N sodium hydroxide [4] [10].
The cyclohexyl backbone of trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate adopts a chair conformation, which represents the most energetically favorable configuration for six-membered saturated rings [6] [7]. The trans-1,2-diaminocyclohexane core provides a rigid, cyclic framework that distinguishes this compound from linear diamine-based aminopolycarboxylic acids [7].
The cyclohexane ring system maintains conformational stability through the chair configuration, minimizing steric interactions between substituents [6]. The trans-diaxial positioning of the amino groups at the 1,2-positions creates an optimal spatial arrangement for coordination with metal ions [7]. This geometric configuration provides enhanced selectivity and stability in metal-chelate complex formation compared to flexible ethylenediamine-based ligands [13].
The rigidity of the cyclohexyl backbone restricts conformational flexibility, resulting in a pre-organized ligand structure that enhances binding affinity and selectivity [10] [7]. The chair conformation positions the nitrogen atoms in axial orientations, facilitating optimal overlap with metal d-orbitals during coordination complex formation [6].
The functional group arrangement in trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate consists of two tertiary amine nitrogen atoms, each bearing two carboxymethyl substituents, creating a total of four carboxylic acid functional groups [11] [12] [14]. The molecular architecture establishes a hexadentate ligand capable of forming multiple coordination bonds with metal centers [10].
Each nitrogen atom serves as a coordination site while simultaneously supporting two carboxymethyl arms, resulting in the characteristic N,N,N',N'-tetraacetic acid substitution pattern [14] [15]. The carboxylic acid groups provide negatively charged carboxylate donors upon deprotonation, enhancing the ligand's metal-binding capacity [10] [11].
The spatial distribution of functional groups creates a three-dimensional binding pocket optimized for metal ion encapsulation [10]. The arrangement allows for the formation of stable five-membered chelate rings between the nitrogen donors and adjacent carboxylate groups [13]. This geometric organization contributes to the compound's effectiveness as a multidentate chelating agent [10] [11].
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid exhibits structural similarities and differences when compared to other aminopolycarboxylic acids within this chemical family [13] [16] [17]. The comparison reveals distinct architectural features that influence binding properties and applications [13] [16].
Compound | Molecular Formula | Molecular Weight (g/mol) | Number of Carboxyl Groups | Number of Nitrogen Atoms | Backbone Structure |
---|---|---|---|---|---|
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid | C₁₄H₂₂N₂O₈ | 346.34 | 4 | 2 | Cyclohexane |
Ethylenediaminetetraacetic acid | C₁₀H₁₆N₂O₈ | 292.24 | 4 | 2 | Ethylene |
Diethylenetriaminepentaacetic acid | C₁₄H₂₃N₃O₁₀ | 393.35 | 5 | 3 | Diethylenetriamine |
Nitrilotriacetic acid | C₆H₉NO₆ | 191.14 | 3 | 1 | Central Nitrogen |
Iminodiacetic acid | C₄H₇NO₄ | 133.10 | 2 | 1 | Secondary Amine |
Ethylenediaminetetraacetic acid shares the same number of carboxyl groups and nitrogen atoms but utilizes a flexible ethylene backbone instead of the rigid cyclohexane structure [16] [18] [19]. This structural difference results in distinct conformational properties and metal-binding selectivities [16] [20]. Diethylenetriaminepentaacetic acid incorporates an additional nitrogen atom and carboxyl group, providing enhanced coordination capacity with formation constants approximately 100 times greater than ethylenediaminetetraacetic acid [17] [21].
Nitrilotriacetic acid represents a simpler structure with three carboxyl groups attached to a central nitrogen atom, functioning as a tetradentate ligand [22] [23]. Iminodiacetic acid exhibits the most basic structure within this family, containing only two carboxyl groups and serving as a tridentate ligand [24] [25]. The progression from iminodiacetic acid through nitrilotriacetic acid to the tetraacetic acid derivatives demonstrates increasing coordination capacity and binding strength [13] [17].
Irritant